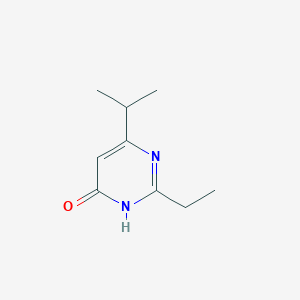![molecular formula C16H11Cl2NO2S B12504920 4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two chlorine atoms at positions 4 and 7 on the quinoline ring, and a sulfonyl group attached to a 4-methylphenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichloroquinoline, which is commercially available or can be synthesized from 3-chloroaniline.
Sulfonylation: The 4,7-dichloroquinoline undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 7 are reactive sites for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base (e.g., potassium carbonate) under inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Biaryl or alkyl-aryl quinoline derivatives.
Scientific Research Applications
4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to study cellular processes.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms and quinoline ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: A precursor in the synthesis of 4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline, used in antimalarial drug development.
4,7-Dichloro-3-[(4-methoxyphenyl)sulfonyl]quinoline: Similar structure with a methoxy group instead of a methyl group, potentially altering its reactivity and biological activity.
4,7-Dichloro-3-[(3,4-dimethylphenyl)sulfonyl]quinoline: Another analog with different substitution patterns on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group attached to a 4-methylphenyl group provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H11Cl2NO2S |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
4,7-dichloro-3-(4-methylphenyl)sulfonylquinoline |
InChI |
InChI=1S/C16H11Cl2NO2S/c1-10-2-5-12(6-3-10)22(20,21)15-9-19-14-8-11(17)4-7-13(14)16(15)18/h2-9H,1H3 |
InChI Key |
YBRQQCYZQPAEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
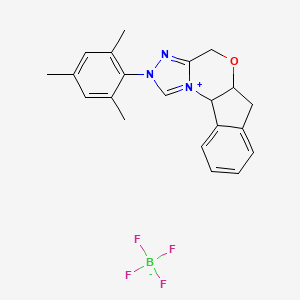
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
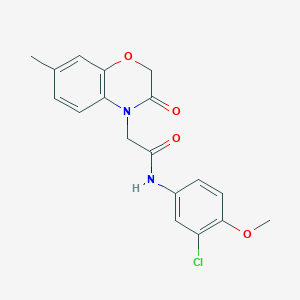
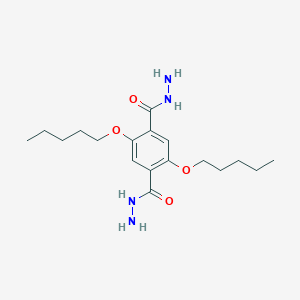
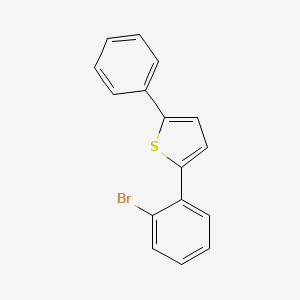

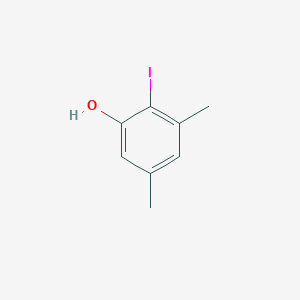
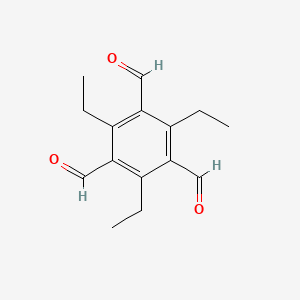
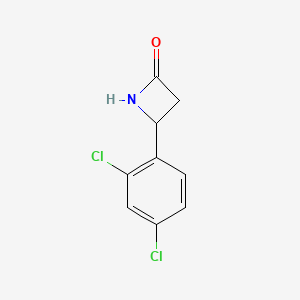
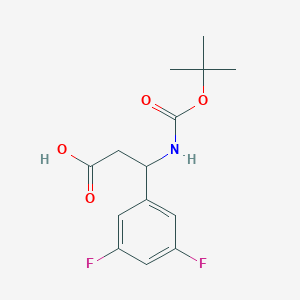
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
